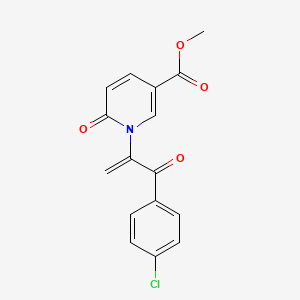
Copper(2+) (R)-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper(2+) ®-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate is a complex organic compound that features a copper ion coordinated with a beta-alanine derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper(2+) ®-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate typically involves the reaction of copper salts with the corresponding beta-alanine derivative under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the pH and temperature carefully monitored to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities.
化学反应分析
Types of Reactions
Copper(2+) ®-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The copper ion can participate in redox reactions, where it alternates between different oxidation states.
Reduction: The compound can be reduced under specific conditions, leading to the formation of different copper complexes.
Substitution: Ligand exchange reactions can occur, where the beta-alanine derivative is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state copper complexes, while reduction reactions can produce lower oxidation state complexes.
科学研究应用
Copper(2+) ®-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for copper-containing proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent and in cancer treatment.
Industry: It is used in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism by which Copper(2+) ®-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate exerts its effects involves the coordination of the copper ion with the beta-alanine derivative. This coordination influences the reactivity and stability of the compound, allowing it to participate in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- Copper(2+) ®-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-glycinate
- Copper(2+) ®-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-serinate
Uniqueness
Copper(2+) ®-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate is unique due to its specific coordination environment and the presence of the beta-alanine derivative. This uniqueness imparts distinct reactivity and stability characteristics, making it suitable for specific applications that similar compounds may not be able to achieve.
属性
CAS 编号 |
70581-71-4 |
|---|---|
分子式 |
C18H32CuN2O10 |
分子量 |
500.0 g/mol |
IUPAC 名称 |
copper;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate |
InChI |
InChI=1S/2C9H17NO5.Cu/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2/t7-;;/m0../s1 |
InChI 键 |
QUFKSSHMEXRJCK-KLXURFKVSA-L |
手性 SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Cu+2] |
规范 SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


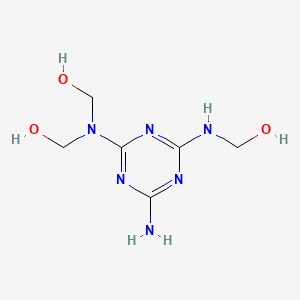
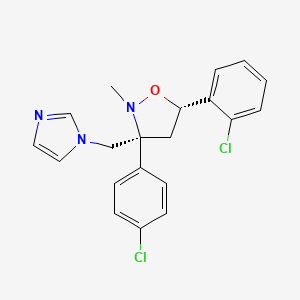
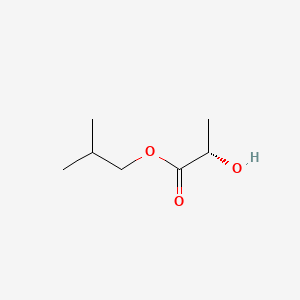



![4-[(2-Chloro-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine](/img/structure/B12674458.png)
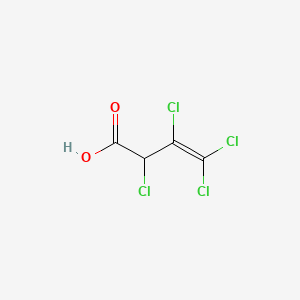
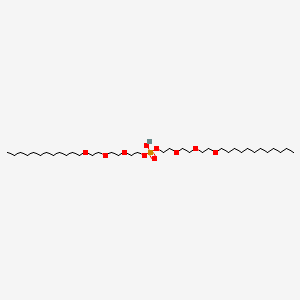
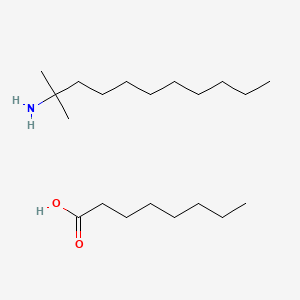
![9-(4-Cycloocten-1-YL)-9-phosphabicyclo[4.2.1]nonane](/img/structure/B12674483.png)
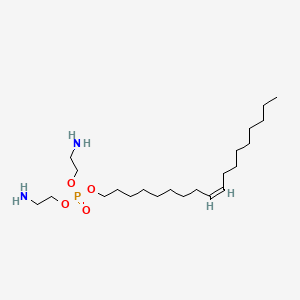
![6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12674503.png)
